molecular formula C18H30BN3O2 B1382274 N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1353880-12-2

N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No. B1382274
CAS RN: 1353880-12-2
M. Wt: 331.3 g/mol
InChI Key: XMDWFMKQHFTTPR-UHFFFAOYSA-N
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Description

N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C18H30BN3O2 and its molecular weight is 331.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

A study by Huang et al. (2021) focused on synthesizing compounds closely related to N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, emphasizing boric acid ester intermediates with benzene rings. The compounds were obtained through a three-step substitution reaction, and their structures were confirmed using various spectroscopic methods and X-ray diffraction. The research provided insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Molecular Structure and Reactivity Analysis

Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative with its regioisomer, both containing tetramethyl-1,3,2-dioxaborolane rings. The study identified structural differences and performed ab initio calculations to understand the differences in chemical reactivity (Sopková-de Oliveira Santos et al., 2003).

Applications in Pharmaceutical Intermediate Synthesis

Fleck et al. (2003) described the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic. The paper highlights a practical and efficient process for preparing this compound, which is structurally related to the chemical (Fleck et al., 2003).

Catalytic Enantioselective Reduction Studies

Huang et al. (2010, 2011) explored the catalytic enantioselective reduction of benzyl oximes, focusing on the preparation of chiral pyridyl amines. This research is relevant due to the structural similarity to N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine and provides insights into the synthesis of similar compounds (Huang et al., 2010).

properties

IUPAC Name

N-(3-pyrrolidin-1-ylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30BN3O2/c1-17(2)18(3,4)24-19(23-17)15-8-9-16(21-14-15)20-10-7-13-22-11-5-6-12-22/h8-9,14H,5-7,10-13H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDWFMKQHFTTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(pyrrolidin-1-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

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